molecular formula C6H11NO2 B1597637 (1R,2S)-2-hydroxycyclopentane-1-carboxamide CAS No. 40481-98-9

(1R,2S)-2-hydroxycyclopentane-1-carboxamide

Cat. No. B1597637
CAS RN: 40481-98-9
M. Wt: 129.16 g/mol
InChI Key: XLPNKXDLOYEHIM-UHNVWZDZSA-N
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Description

“(1R,2S)-2-hydroxycyclopentane-1-carboxamide” is a compound with a cyclopentane ring, which is a cyclic hydrocarbon . The “R” and “S” in its name refer to the absolute configuration of the molecule . The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the reduction of a parent ketone . For instance, the stereoselective NH-transfer to a parent ketone was used in the synthesis of a related compound .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-hydroxycyclopentane-1-carboxamide” can be determined using methods such as X-ray diffraction analysis . The “R” and “S” in its name indicate the configuration of the stereocenters in the molecule .

Scientific Research Applications

Stereoselective Pharmacological Activities

Research on stereoisomers related to rociverine, including (1R,2S)-2-hydroxycyclopentane-1-carboxamide, demonstrates the importance of stereochemistry in pharmacological activities. These studies have shown that different stereoisomers exhibit varying affinities for muscarinic receptors, indicating a potential for selective modulation of receptor subtypes. This specificity could be leveraged for the development of targeted therapies with reduced side effects (Barbier et al., 1995).

Synthesis and Structural Analysis

Another application involves the synthesis and absolute configuration determination of stereoisomers of related compounds. These studies provide valuable insights into the relationship between molecular structure and biological activity, as well as methodologies for the synthesis of stereospecific compounds (Bugno et al., 1997). Additionally, crystallographic analyses of cyclopentane derivatives, including 2-hydroxycyclopentanecarboxamides, reveal patterns of supramolecular assembly and hydrogen bonding that can inform the design of new molecules with desired physical and chemical properties (Kălmăn et al., 2001).

Bioactivation and Metabolism

The compound L-735,524, a hydroxyaminopentane amide, highlights the role of (1R,2S)-2-hydroxycyclopentane-1-carboxamide derivatives in the bioactivation of prodrugs. This particular compound demonstrates potent inhibition of HIV type 1 protease, showcasing the therapeutic potential of derivatives in treating viral infections (Vacca et al., 1994).

Chemotherapeutic Enhancement

Research into enhancing the efficacy of chemotherapy through selective activation of the constitutive androstane receptor (CAR) underscores the importance of (1R,2S)-2-hydroxycyclopentane-1-carboxamide derivatives in optimizing drug metabolism and pharmacokinetics. This approach aims to increase the systemic exposure of active metabolites, improving the therapeutic index of chemotherapeutic agents (Wang et al., 2013).

properties

IUPAC Name

(1R,2S)-2-hydroxycyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPNKXDLOYEHIM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369237
Record name (1R,2S)-2-hydroxycyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-hydroxycyclopentane-1-carboxamide

CAS RN

40481-98-9
Record name (1R,2S)-2-hydroxycyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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